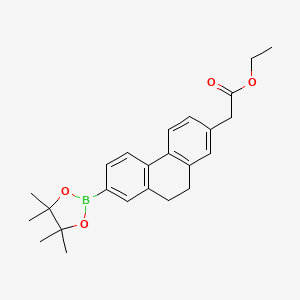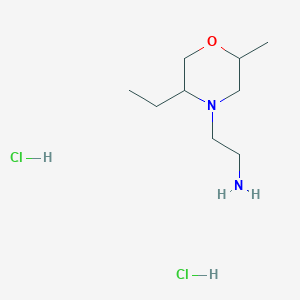
1-(2-Chlorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a chlorobenzoyl group and a phenyl group attached to an indazole core
Preparation Methods
The synthesis of 1-(2-Chlorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide involves several steps, typically starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Preparation of 2-Chlorobenzoyl Chloride: This intermediate is synthesized by reacting 2-chlorobenzoic acid with thionyl chloride under reflux conditions.
Formation of Indazole Core: The indazole core is prepared by cyclization of appropriate precursors, such as o-chlorobenzaldehyde, in the presence of a base.
Coupling Reaction: The final step involves coupling the 2-chlorobenzoyl chloride with the indazole core in the presence of a base, such as triethylamine, to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(2-Chlorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, leading to the formation of derivatives with different substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Photochemical Reactions: The compound exhibits photochemical reactivity, particularly under UV light, leading to the formation of radical intermediates and subsequent cyclization reactions.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).
Scientific Research Applications
1-(2-Chlorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Chlorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide can be compared with other indazole derivatives, such as:
This compound: Similar in structure but with different substituents on the indazole core.
2-Chlorobenzoyl Chloride: A precursor in the synthesis of the compound, used in various organic synthesis reactions.
Indazole Derivatives: A broad class of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H14ClN3O2 |
|---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
1-(2-chlorobenzoyl)-N-phenylindazole-3-carboxamide |
InChI |
InChI=1S/C21H14ClN3O2/c22-17-12-6-4-10-15(17)21(27)25-18-13-7-5-11-16(18)19(24-25)20(26)23-14-8-2-1-3-9-14/h1-13H,(H,23,26) |
InChI Key |
PLXOVNCPSKMBMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NN(C3=CC=CC=C32)C(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















